
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It is closely related to “1-(2,5-dimethylfuran-3-yl)ethylphenyl]methyl})amine” which has a molecular formula of C16H18F3NO and a molecular weight of 297.3154296 .
Synthesis Analysis
While specific synthesis information for the exact compound was not found, a related compound, a bis-chalcone, has been synthesized by reaction of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in ethanolic NaOH at room temperature . This might provide some insight into potential synthesis pathways for the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a furan ring, a trifluoromethyl group, and an oxalamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The furan ring, for example, is aromatic and may undergo electrophilic substitution. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Chemical Properties
The compound N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is part of the broader class of chemicals known for their involvement in various chemical synthesis processes and structural uniqueness. For instance, a study elaborates on a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the relevance of similar compounds in synthetic chemistry. The method provides a high-yielding, operationally simple procedure, contributing to the formation of both anthranilic acid derivatives and oxalamides, showcasing the versatility of these compounds in chemical synthesis (Mamedov et al., 2016).
In a different context, specific oxalamide compounds have been shown to exhibit unique structural properties. For example, the structure of N,N'-bis(substituted)oxamide compounds, related to this compound, has been studied, revealing distinct angles and inclinations in their molecular configuration. These compounds form a three-dimensional supramolecular structure through classical hydrogen bonds, highlighting their potential in material science and molecular engineering (Wang et al., 2016).
Catalysis and Chemical Reactions
Compounds within the same family as this compound have been identified as effective catalysts in chemical reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has demonstrated efficacy as a ligand in copper-catalyzed coupling reactions, showcasing the role of similar compounds in facilitating and optimizing chemical syntheses (Chen et al., 2023).
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-9-6-13(10(2)26-9)14(23)8-21-15(24)16(25)22-12-5-3-4-11(7-12)17(18,19)20/h3-7,14,23H,8H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOFGOOCXWOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
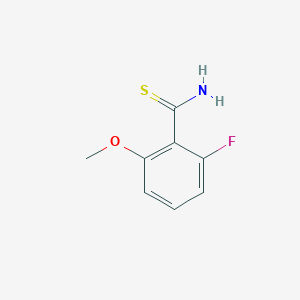
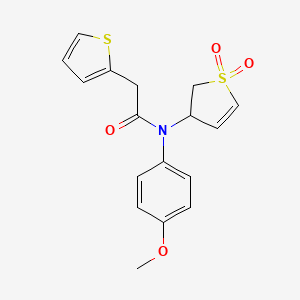
![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)

![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)
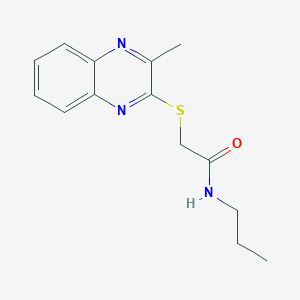
![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)
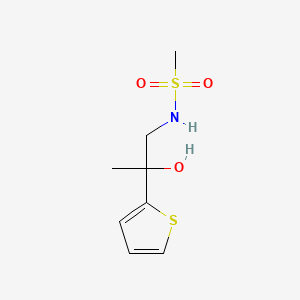
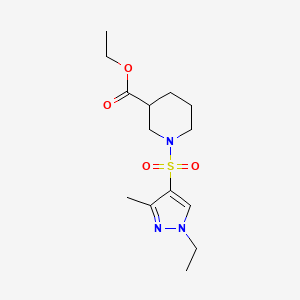
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)
![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)
![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)

![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
